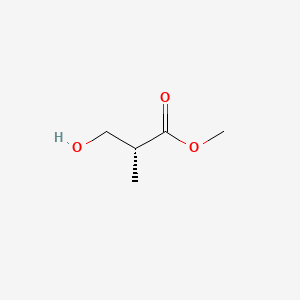

(R)-Methyl 3-hydroxy-2-methylpropanoate

Description

Significance of Chiral α-Hydroxy Esters in Asymmetric Synthesis

Chirality is a fundamental property in molecular science, particularly in drug discovery and development, as more than half of all drugs are chiral compounds. rsc.org The three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity, with different enantiomers of the same compound often exhibiting varied pharmacological, toxicological, or metabolic properties. rsc.org Asymmetric synthesis, the process of creating chiral molecules with a preference for one stereoisomer, is therefore of paramount importance. uwindsor.ca

Within this context, chiral α-hydroxy esters represent a critical class of reagents and synthetic intermediates. acs.org These compounds contain a stereogenic center adjacent to both a hydroxyl and an ester functional group, providing multiple points for chemical modification. This structural motif is prevalent in a wide range of biologically active natural products and pharmaceuticals. The ability to introduce these pre-defined chiral centers early in a synthetic sequence allows chemists to construct complex molecular architectures with precise stereochemical control, avoiding the need for difficult and often inefficient resolutions of racemic mixtures later on. rsc.org

The Foundational Role of (R)-Methyl 3-hydroxy-2-methylpropanoate as a Versatile Chiral Building Block

This compound stands out as a particularly valuable member of the chiral α-hydroxy ester family. It serves as a versatile C5 chiral building block, providing a reliable and commercially available source of (R)-chirality at the α-position. wikipedia.orgincatt.nl Its utility is demonstrated by its application in the total synthesis of numerous complex natural products with significant biological activity. wikipedia.org

Notable examples of molecules synthesized using this chiral precursor include:

Dictyostatin: A potent anticancer agent that stabilizes microtubules. wikipedia.org

Discodermolide: Another powerful microtubule-stabilizing agent with potential as an anticancer drug. wikipedia.org

Spongidepsin: A marine-derived macrolide with cytotoxic properties. wikipedia.org

The successful incorporation of this compound into the syntheses of these diverse and intricate molecules underscores its foundational role in modern organic chemistry. Its predictable reactivity and the high optical purity in which it is available make it a preferred choice for constructing key fragments of larger target molecules. incatt.nl The synthesis of the (R)-enantiomer can be achieved with high enantioselectivity (up to >99% ee) through methods such as the asymmetric bioreduction of methyl 2-hydroxymethylacrylate using enoate reductases. researchgate.net

In the scientific community, this compound is widely known by the common name (R)-Roche ester . wikipedia.orgnih.govchemspider.com This nomenclature is a testament to its historical significance and widespread use in both academic and industrial research, particularly within the pharmaceutical sector. incatt.nl Both the (R) and (S) enantiomers are commercially available, allowing for flexible access to either stereochemical configuration as needed for a specific synthetic target. wikipedia.orgincatt.nl

Compound Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl (2R)-3-hydroxy-2-methylpropanoate nih.gov |

| CAS Number | 72657-23-9 wikipedia.orgnih.gov |

| Molecular Formula | C₅H₁₀O₃ wikipedia.orgnih.gov |

| Molecular Weight | 118.13 g/mol nih.gov |

| InChIKey | ATCCIZURPPEVIZ-SCSAIBSYSA-N nih.gov |

| Canonical SMILES | CC@HC(=O)OC wikipedia.orgnih.gov |

| Synonyms | (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester, (-)-Methyl D-beta-hydroxyisobutyrate, R-(-)-Roche Ester nih.gov |

Table 2: Physical Properties of this compound

| Property | Value |

| Physical Form | Liquid |

| Density | 1.066 g/mL at 25 °C |

| Boiling Point | 76-77 °C at 12 mmHg |

| Refractive Index | n20/D 1.425 |

| Optical Activity | [α]19/D −26° (c = 4 in methanol) |

| Optical Purity | ee: 99% (GLC) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCCIZURPPEVIZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993497 | |

| Record name | Roche ester (R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72657-23-9 | |

| Record name | Roche ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072657239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roche ester (R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roche ester, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569FQ3X7KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R Methyl 3 Hydroxy 2 Methylpropanoate

Chemoenzymatic and Biocatalytic Synthesis Approaches

The quest for greener and more efficient chemical syntheses has propelled the adoption of biocatalysis. Enzymes, with their inherent stereoselectivity, offer a significant advantage in the production of enantiomerically pure compounds like (R)-Methyl 3-hydroxy-2-methylpropanoate.

Stereoselective Aldol (B89426) Reactions Catalyzed by 2-Oxoacid Aldolases (e.g., YfaU and KPHMT Enzymes)

2-Oxoacid aldolases, such as YfaU and ketopantoate hydroxymethyltransferase (KPHMT), are powerful biocatalysts for the formation of carbon-carbon bonds with the creation of new stereocenters. These enzymes catalyze the aldol addition of a ketone donor to an aldehyde acceptor. In the context of this compound synthesis, a plausible pathway involves the stereoselective aldol reaction between glyoxylate (B1226380) and propanal, followed by subsequent transformations. While direct synthesis of the target molecule using these specific aldolases is an area of ongoing research, the known catalytic capabilities of enzymes like KPHMT in performing aldol additions to 2-oxoacids suggest their potential in developing novel biosynthetic routes.

Yeast-Mediated Reductions of α-Formylpropanoate Derivatives

Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the asymmetric reduction of carbonyl compounds. nih.govacs.orgfigshare.com The reduction of α-keto esters to their corresponding chiral α-hydroxy esters is a well-established application of baker's yeast. nih.govacs.orgfigshare.com For the synthesis of this compound, this methodology can be applied to the reduction of methyl 2-formylpropanoate. The various reductase enzymes present in the yeast cells catalyze the stereoselective reduction of the aldehyde functionality, preferentially yielding the (R)-alcohol. The enantioselectivity of these reductions is often high, and the use of whole-cell biocatalysts obviates the need for purified enzymes and cofactors. acs.orgnih.gov

| Substrate | Product | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|

| Methyl pyruvate | Methyl (R)-lactate | >95% | R |

| Ethyl pyruvate | Ethyl (R)-lactate | 79% | R |

| Methyl benzoylformate | Methyl (R)-mandelate | >99% | R |

Enzymatic Oxidation of Prochiral Diols for Enantiopure (R)-Isomer Formation

The enzymatic desymmetrization of prochiral diols is an elegant strategy for the synthesis of chiral molecules. In this approach, an enzyme selectively oxidizes one of the two enantiotopic hydroxyl groups of a prochiral diol, leading to a chiral hydroxy acid. For the synthesis of (R)-3-hydroxy-2-methylpropanoic acid, the precursor to the target methyl ester, 2-methyl-1,3-propanediol (B1210203) serves as the prochiral substrate. Whole cells of Gluconobacter oxydans have been shown to effectively catalyze the oxidation of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid. nih.gov This biotransformation involves alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes within the microorganism. The process can achieve high conversion rates and selectivity for the desired acid. Subsequent esterification yields this compound. Research has indicated that this method can produce the (R)-isomer with high enantiomeric excess. researchgate.net

| Parameter | Value |

|---|---|

| Substrate | 2-Methyl-1,3-propanediol |

| Biocatalyst | Whole cells of Gluconobacter oxydans |

| Product | 3-Hydroxy-2-methylpropionic acid |

| Conversion | 95-100% |

| Selectivity | >95% |

| Optimal pH | 6.0-7.5 |

| Optimal Temperature | 25-30 °C |

Ene-Reductase Catalyzed Asymmetric Bioreduction of Methyl 2-Hydroxymethylacrylate and Its Derivatives

Ene-reductases from the 'Old Yellow Enzyme' family are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. researchgate.net This class of enzymes has proven to be highly effective for the synthesis of this compound through the bioreduction of methyl 2-hydroxymethylacrylate. researchgate.net The reaction proceeds with excellent enantioselectivity, consistently yielding the (R)-configured product in up to >99% enantiomeric excess (ee). researchgate.net The substrate scope has been shown to include derivatives of methyl 2-hydroxymethylacrylate with various O-protective groups, which can influence the reaction rate but have little impact on the high stereoselectivity. researchgate.net

| Substrate | Enzyme Source | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Methyl 2-hydroxymethylacrylate | Enoate reductases (OYE family) | R | >99% |

| Methyl 2-(O-allyl-hydroxymethyl)acrylate | Enoate reductases (OYE family) | R | >99% |

| Methyl 2-(O-benzyl-hydroxymethyl)acrylate | Enoate reductases (OYE family) | R | >99% |

| Methyl 2-(O-TBDMS-hydroxymethyl)acrylate | Enoate reductases (OYE family) | R | >99% |

Lipase-Catalyzed Kinetic Resolution and Transesterification Strategies

Lipases are versatile enzymes widely employed in organic synthesis for the resolution of racemic mixtures. jocpr.comnih.gov Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with the enzyme. For the production of enantiopure this compound, a racemic mixture of the methyl ester can be subjected to lipase-catalyzed hydrolysis or transesterification. In a typical kinetic resolution, one enantiomer reacts faster, leaving the unreacted enantiomer in high enantiomeric purity. For instance, a lipase (B570770) could selectively hydrolyze the (S)-ester, allowing for the isolation of the unreacted this compound. Lipases such as Candida antarctica lipase B (CALB) are known for their high activity and enantioselectivity in the resolution of alcohols and esters. rsc.orgresearchgate.net Transesterification strategies, using an acyl donor in an organic solvent, can also be employed to achieve the desired separation of enantiomers. nih.gov

| Lipase | Common Source | Typical Application |

|---|---|---|

| Lipase B | Candida antarctica | Resolution of alcohols and amines |

| Lipase PS | Burkholderia cepacia | Hydrolysis and transesterification of esters |

| Lipase AK | Pseudomonas fluorescens | Hydrolysis of esters |

| Lipase from Candida rugosa | Candida rugosa | Hydrolysis of esters |

Asymmetric Chemical Catalysis for Enantioselective Production

Asymmetric catalysis offers a direct and efficient pathway to enantiomerically pure compounds, minimizing the need for chiral auxiliaries or resolution steps. For the synthesis of this compound, also known as the Roche ester, several catalytic strategies have been developed. wikipedia.orgincatt.nl

Transition Metal-Catalyzed Asymmetric Hydrogenation of Acrylate Esters (e.g., Rhodium- and Ruthenium-Based Catalysts)

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins. rsc.org In this context, the hydrogenation of methyl 2-(hydroxymethyl)acrylate or related precursors using chiral transition metal complexes, particularly those based on rhodium and ruthenium, is a key strategy.

Rhodium-based catalysts, often employing chiral bisphosphine ligands like BINAP, have been instrumental in the asymmetric hydrogenation of various olefins. rsc.orgnih.gov For instance, rhodium(I) complexes are effective in the enantioselective hydrogenation of α-acylaminoacrylates. researchgate.net While direct hydrogenation of methyl 2-(hydroxymethyl)acrylate is one route, another prominent approach involves the asymmetric hydrogenation of itaconic acid derivatives, which are 1,1-disubstituted alkenes. nih.gov These reactions typically yield high conversions and enantioselectivities.

Ruthenium-based catalysts, particularly Ru-BINAP complexes, are also highly effective for the asymmetric hydrogenation of a,β-unsaturated carboxylic acids and functionalized ketones. researchgate.net These catalysts are known for their high efficiency, allowing for substrate-to-catalyst ratios exceeding 1000, and can be used to prepare chiral 3-hydroxybutanoates with high chemical and optical yields. orgsyn.org The use of Ru(II) complexes with ligands like BINAP allows for the synthesis of saturated products from unsaturated carboxylic acids in quantitative yields and with exceptional enantiomeric excesses. researchgate.net

The table below summarizes representative results for asymmetric hydrogenation reactions relevant to the synthesis of chiral hydroxy esters.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rhodium-Bisphosphine | α-Acylaminoacrylates | Chiral Amino Acid Esters | >95% | nih.govnih.gov |

| Ruthenium-BINAP | β-Keto Esters | Chiral β-Hydroxy Esters | >99% | orgsyn.org |

| Ruthenium-BINAP | α,β-Unsaturated Carboxylic Acids | Chiral Carboxylic Acids | High | researchgate.net |

| Iridium-N(carbene) | Trisubstituted Alkenes | Chiral Alcohols | High | nih.gov |

Enantioselective Hydroformylation of 1-Alkenes

Enantioselective hydroformylation involves the addition of a formyl group and a hydrogen atom across a double bond, creating a chiral aldehyde. nih.gov This method can be applied to the synthesis of precursors for this compound. Using rhodium complexes with chiral ligands, such as Ph-BPE, terminal olefins can be converted to α-chiral aldehydes with high enantioselectivity (up to 98:2 er) and good branch-to-linear product ratios (up to 15:1). nih.govnih.gov

The resulting chiral aldehyde, such as (R)-2-methyl-3-silyloxypropanal, can then be oxidized to the corresponding carboxylic acid and subsequently esterified to yield the target molecule. This two-step sequence provides a versatile route from simple alkenes to the desired chiral ester. The hydroformylation of allyl silyl (B83357) ethers has been shown to produce the chiral "Roche aldehyde" with 97% ee. researchgate.net

Classical Organic Synthesis Routes for Stereocontrolled Access

Classical methods, relying on stoichiometry and substrate control, remain fundamental for accessing stereochemically complex molecules.

Esterification Reactions of Chiral Hydroxyacids and Related Precursors

A direct and straightforward route to this compound is the esterification of its corresponding chiral carboxylic acid, (2R)-3-hydroxy-2-methylpropanoic acid. nih.gov The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst like concentrated sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.com

This reaction is reversible, and to drive it towards the product, methanol (B129727) is often used in large excess as the solvent. masterorganicchemistry.com The availability of the enantiomerically pure starting acid is crucial for this approach. Chiral hydroxyacids can be sourced from the chiral pool or prepared via asymmetric synthesis or enzymatic resolution.

Diastereoselective Carbon-Carbon Bond Constructions (e.g., Titanium Enolate Aldol Condensations)

Diastereoselective aldol reactions are a cornerstone of stereocontrolled synthesis, enabling the formation of carbon-carbon bonds while setting new stereocenters. nih.gov The use of titanium enolates in aldol condensations provides excellent stereoselectivity. nih.govacs.org

In this approach, a chiral auxiliary is attached to a propionate (B1217596) unit. This chiral ester is then converted into a titanium enolate by treatment with a Lewis acid like titanium tetrachloride (TiCl₄) and a base. nih.gov The geometry of the resulting enolate is critical for the stereochemical outcome. harvard.edu The reaction of this chiral titanium enolate with an aldehyde, such as formaldehyde (B43269) or its equivalent, proceeds through a chair-like transition state to yield the desired aldol adduct with high diastereoselectivity. nih.govharvard.edu Subsequent removal of the chiral auxiliary provides the target chiral hydroxyester. This methodology is particularly useful as it can achieve excellent diastereoselectivities, often up to 99% de. nih.gov

Methodological Challenges and Strategies for Maintaining High Enantiopurity in Synthesis Scale-Up

Transitioning a synthetic route from laboratory scale to industrial production presents significant challenges, particularly in maintaining high enantiopurity.

Challenges:

Racemization: The chiral center in this compound or its precursors can be susceptible to racemization under harsh reaction conditions (e.g., strong acid/base, high temperatures).

Catalyst Performance: The efficiency and enantioselectivity of asymmetric catalysts can sometimes decrease at larger scales due to issues with mixing, heat transfer, and sensitivity to impurities.

Purification: Achieving high enantiomeric purity often requires specialized and costly purification techniques. Standard distillation may not be sufficient to separate enantiomers.

Strategies:

Process Optimization: Careful optimization of reaction parameters such as temperature, pressure, solvent, and reaction time is crucial to minimize side reactions and prevent racemization. For catalytic processes, ensuring high substrate-to-catalyst ratios is economically beneficial. orgsyn.org

Crystallization: If intermediates or the final product are crystalline, diastereomeric or enantiomeric resolution through crystallization can be a highly effective and scalable purification method. google.com

Chiral Chromatography: For high-value products, preparative high-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for separating enantiomers and ensuring enantiopurity greater than 99%. nih.govmdpi.com While historically expensive, advances in multicolumn continuous chromatography (MCC) have made this a more cost-effective option for manufacturing. nih.gov

Robust Catalyst Systems: Employing highly active and stable catalysts that perform reliably under industrial conditions is key. For example, some ruthenium-based hydrogenation catalysts are noted for their practicality in large-scale synthesis. orgsyn.org

The table below outlines common challenges in scaling up chiral syntheses and the corresponding strategies to mitigate them.

| Challenge | Mitigation Strategy | Key Considerations | Reference |

| Maintaining Enantiomeric Excess (ee) | Optimization of reaction conditions; Use of robust catalysts. | Temperature control, mixing efficiency, catalyst loading. | orgsyn.orgresearchgate.net |

| Product Purification | Chiral chromatography (HPLC, MCC); Crystallization-induced resolution. | Cost of chiral stationary phases, solvent consumption, throughput. | mdpi.comnih.gov |

| Racemization Risk | Use of mild reaction conditions; Minimizing exposure to acidic or basic environments. | pH control, choice of reagents and catalysts. | google.com |

| Economic Viability | High turnover number (TON) catalysts; Convergent synthetic routes; Avoiding protecting groups. | Catalyst cost and recyclability, atom economy. | nih.govnih.gov |

Chemical Reactivity and Derivatization Strategies of R Methyl 3 Hydroxy 2 Methylpropanoate

Fundamental Reaction Classes: Oxidation, Reduction, and Substitution Reactions

The chemical behavior of (R)-Methyl 3-hydroxy-2-methylpropanoate is primarily dictated by the interplay of its hydroxyl and ester functionalities. These groups can be targeted with a high degree of selectivity using appropriate reagents and reaction conditions, allowing for controlled modifications of the molecule.

Oxidation reactions primarily target the primary hydroxyl group. Depending on the oxidizing agent employed, this group can be converted to either an aldehyde or a carboxylic acid. Mild oxidation conditions are required to stop the reaction at the aldehyde stage, while stronger oxidants will typically lead to the corresponding carboxylic acid.

Reduction reactions focus on the methyl ester group. Powerful reducing agents, such as lithium aluminum hydride, are capable of reducing the ester to a primary alcohol, yielding a diol. The inherent hydroxyl group in the starting material may or may not require protection depending on the selectivity of the reducing agent and the desired outcome.

Substitution reactions involving the hydroxyl moiety are also a cornerstone of its synthetic utility. However, the hydroxyl group is a notoriously poor leaving group. Therefore, it must first be converted into a more reactive functional group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution. This two-step process allows for the introduction of a wide array of nucleophiles at the C3 position.

Selective Functional Group Transformations for Synthetic Utility

The ability to selectively transform the hydroxyl and ester groups of this compound is crucial for its application in multi-step syntheses.

Oxidation of the Primary Hydroxyl Group to Carbonyl Functionalities

The primary hydroxyl group of this compound can be selectively oxidized to an aldehyde under mild conditions, a transformation that is valuable for subsequent carbon-carbon bond-forming reactions. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a well-established method for this conversion, known for its high yields and tolerance of other functional groups. wikipedia.orgnumberanalytics.com

| Reagent System | Product | Typical Conditions |

| DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) | (R)-Methyl 2-methyl-3-oxopropanoate | Low temperature (e.g., -78 °C) |

| TEMPO/NaOCl | (R)-Methyl 2-methyl-3-oxopropanoate | Biphasic system, room temperature |

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are employed. TEMPO-mediated oxidation, in the presence of a co-oxidant like sodium hypochlorite, can be driven to produce the carboxylic acid. nih.gov

Reduction of the Ester Group to Corresponding Alcohols

The methyl ester group of this compound can be effectively reduced to a primary alcohol using strong hydride reagents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, yielding (R)-2-methylpropane-1,3-diol. byjus.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

| Reducing Agent | Product | Typical Solvent |

| Lithium Aluminum Hydride (LiAlH₄) | (R)-2-methylpropane-1,3-diol | Diethyl ether or THF |

Note: The hydroxyl group of the starting material is also reactive towards LiAlH₄ and will be deprotonated. An excess of the reducing agent is typically used to ensure complete reduction of the ester.

The mechanism of ester reduction by LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

Direct nucleophilic substitution of the hydroxyl group is not feasible due to its poor leaving group ability. Therefore, a two-step sequence is employed. First, the hydroxyl group is converted into a good leaving group, most commonly a sulfonate ester such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com

Once the tosylate or mesylate is formed, it can readily undergo Sₙ2 displacement by a variety of nucleophiles, allowing for the introduction of new functional groups at the C3 position with inversion of stereochemistry if the reaction occurs at a chiral center.

| Step | Reagents | Intermediate/Product |

| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | (R)-Methyl 2-methyl-3-(tosyloxy)propanoate |

| 2. Substitution | Sodium Azide (NaN₃) | (S)-Methyl 3-azido-2-methylpropanoate |

Note: This table provides a representative example of a nucleophilic substitution reaction. A wide range of nucleophiles can be employed in the second step.

Formation of Key Chiral Intermediates and Protected Derivatives

The strategic modification of the hydroxyl group is a common tactic to generate key chiral intermediates for more complex synthetic targets. Protection of the hydroxyl group is often a necessary step to prevent its interference in subsequent reactions targeting the ester functionality.

Synthesis of Ether Derivatives (e.g., Benzyloxy-protected Compounds)

One of the most common protecting groups for alcohols is the benzyl (B1604629) group, which is stable under a variety of reaction conditions and can be readily removed by hydrogenolysis. The synthesis of (R)-Methyl 3-(benzyloxy)-2-methylpropanoate can be achieved through a Williamson ether synthesis. masterorganicchemistry.com This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide. synarchive.com

A specific method for the preparation of Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate involves the reaction of methyl (R)-(-)-3-hydroxy-2-methyl propionate (B1217596) with 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (B1224126) in the presence of magnesium oxide. This reaction, conducted in α,α,α-trifluorotoluene at an elevated temperature, yields the desired benzyloxy-protected compound after purification by flash column chromatography. numberanalytics.com

| Reactants | Reagents | Product | Yield |

| This compound, 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate | Magnesium oxide, α,α,α-trifluorotoluene | (R)-Methyl 3-(benzyloxy)-2-methylpropanoate | 76-82% numberanalytics.com |

This benzyloxy-protected derivative serves as a versatile intermediate, allowing for further transformations of the ester group without interference from the protected hydroxyl moiety.

Strategic Silyl (B83357) Protection for Subsequent Transformations

The primary hydroxyl group in this compound is often a site of undesired reactivity in multi-step syntheses. To circumvent this, it can be temporarily masked with a protecting group, with silyl ethers being a common and effective choice. The selection of the appropriate silyl group is crucial and depends on the reaction conditions of the subsequent steps.

The protection of the hydroxyl group is typically achieved by reacting this compound with a silyl halide, most commonly a silyl chloride, in the presence of a base such as imidazole (B134444) or triethylamine. The base serves to neutralize the hydrogen halide that is generated during the reaction.

Common silyl protecting groups used for this purpose include the tert-butyldimethylsilyl (TBDMS or TBS) and the tert-butyldiphenylsilyl (TBDPS) groups. The resulting silyl ethers, such as (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropanoate and methyl (R)-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropanoate, exhibit different steric and electronic properties, which influence their stability and the conditions required for their removal.

| Silyl Protecting Group | Common Reagent | Typical Conditions | Resulting Protected Compound |

| tert-butyldimethylsilyl (TBDMS) | TBDMS-Cl | Imidazole, DMF | (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropanoate |

| tert-butyldiphenylsilyl (TBDPS) | TBDPS-Cl | Imidazole, DMF | Methyl (R)-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropanoate |

The strategic advantage of silyl protection lies in its ability to render the hydroxyl group inert to a variety of reagents and reaction conditions that would otherwise affect it. With the hydroxyl group protected, chemical modifications can be selectively carried out on the methyl ester functionality. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an aldehyde or an alcohol, or reacted with organometallic reagents without interference from the hydroxyl group.

The removal of the silyl protecting group, or deprotection, is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by treatment with acid. The ease of deprotection is dependent on the specific silyl group employed, with TBDMS being more readily cleaved than the sterically bulkier and more robust TBDPS group. This differential stability allows for selective deprotection in molecules with multiple silyl ethers.

Derivatization to Bromo-Substituted Compounds for Ring Closure Reactions

A key transformation of this compound involves the conversion of its hydroxyl group into a good leaving group, such as a bromine atom, to facilitate intramolecular cyclization. This derivatization opens up pathways to valuable cyclic compounds, most notably β-lactones.

The conversion of the primary alcohol in this compound to the corresponding bromide, (R)-Methyl 3-bromo-2-methylpropanoate, can be accomplished using several standard synthetic methods. Two common and effective approaches are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

In the reaction with phosphorus tribromide, the alcohol reacts to form a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method is generally effective for primary and secondary alcohols and proceeds with inversion of stereochemistry if the alcohol is chiral. wikipedia.orgchemeurope.com

The Appel reaction provides an alternative route, utilizing a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). The reaction proceeds via the formation of a phosphonium (B103445) salt, which activates the hydroxyl group for nucleophilic substitution by bromide. wikipedia.org This reaction is known for its mild conditions and is also an Sₙ2 process, leading to inversion of configuration at a chiral center. nrochemistry.com

| Reaction | Reagents | Key Features |

| Reaction with PBr₃ | Phosphorus tribromide (PBr₃) | Effective for primary and secondary alcohols; Sₙ2 mechanism. wikipedia.orgchemeurope.com |

| Appel Reaction | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) | Mild reaction conditions; Sₙ2 mechanism. wikipedia.orgnrochemistry.com |

Once synthesized, (R)-Methyl 3-bromo-2-methylpropanoate serves as a key precursor for intramolecular ring closure. Treatment of this β-bromo ester with a non-nucleophilic base can induce an intramolecular Sₙ2 reaction. The ester enolate, formed by deprotonation at the α-carbon, acts as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion. This cyclization results in the formation of a four-membered ring, yielding β-methyl-β-propiolactone. The stereochemistry of the starting material is retained in the product due to the nature of the intramolecular Sₙ2 reaction.

This strategy provides an efficient route to chiral β-lactones, which are valuable intermediates in the synthesis of a variety of biologically active compounds and are also used as monomers for the synthesis of biodegradable polymers like poly(α-methyl-β-propiolactone). hacettepe.edu.tr

Applications of R Methyl 3 Hydroxy 2 Methylpropanoate in Advanced Organic Synthesis

As a Chiral Precursor in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The enantiomerically pure nature of (R)-Methyl 3-hydroxy-2-methylpropanoate makes it an invaluable starting material for the total synthesis of numerous complex molecules where specific stereochemistry is crucial for biological activity. chemimpex.com

Construction of Polyketides (e.g., Discodermolide, Sagopilone (B1680735), Soraphen A, Zincophorin)

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. This compound serves as a key starting material for creating the characteristic polypropionate backbones of many polyketides.

Discodermolide: This marine-derived polyketide is a potent microtubule-stabilizing agent and has been a significant target for total synthesis due to its anticancer properties and scarcity from natural sources. wikipedia.orgmsu.edu In several synthetic routes to (+)-discodermolide, this compound is a common precursor to the three main fragments of the molecule. wikipedia.orgnih.gov For instance, the Schreiber synthesis utilized this chiral building block to derive the initial homoallylic alcohols, which were then elaborated into the complex fragments of discodermolide. wikipedia.org Similarly, the Smith synthesis also employed it as the foundational starting material for all three key fragments, highlighting its efficiency and versatility. wikipedia.orgnih.gov

Sagopilone: In the synthesis of sagopilone, an epothilone (B1246373) analogue with anticancer activity, a derivative of this compound, known as the Roche ester, was a crucial starting material for one of the key building blocks. researchgate.net The synthesis involved converting the Roche ester into a tosylate, which was then reacted to form an acetylene (B1199291) derivative, a key intermediate for constructing a significant portion of the sagopilone molecule. researchgate.net

Synthesis of Selected Vitamins (e.g., Vitamin E) and Fragrance Compounds (e.g., Muscone)

The utility of this compound extends to the synthesis of commercially important molecules like vitamins and fragrances.

Vitamin E: While many industrial syntheses of vitamin E (specifically α-tocopherol) start from trimethylhydroquinone (B50269) and isophytol, the synthesis of optically active vitamin E components often relies on chiral pool starting materials. nih.govpku.edu.cn Chiral building blocks are essential for constructing the stereocenters in the chroman ring and the phytyl tail of the most biologically active stereoisomer, (2R,4'R,8'R)-α-tocopherol. nih.gov this compound can serve as a precursor for introducing the necessary chirality in the synthesis of these components.

Muscone: (R)-(-)-Muscone, the key fragrant component of musk, is a 15-membered macrocyclic ketone with a chiral center. wikipedia.orgchemicalbook.com Its synthesis has been accomplished using (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid, a derivative of this compound, as the chiral building block. nih.govresearchgate.net This approach utilizes ring-closing metathesis to construct the macrocyclic ring, with the stereochemistry of the final product dictated by the chiral starting material. nih.govresearchgate.net

Precursor for Antibiotics (e.g., Rapamycin (B549165), Erythronolide A)

The structural complexity of macrolide antibiotics often necessitates the use of chiral building blocks to establish the numerous stereocenters present in their structures.

Rapamycin: Rapamycin is a complex macrolide with immunosuppressive and anticancer properties. chimia.ch The total synthesis of rapamycin and the preparation of its derivatives often involve the use of chiral precursors to construct its intricate polyketide backbone. google.com While specific syntheses directly from this compound are not extensively detailed in the provided results, the fundamental polypropionate units within rapamycin are structurally similar to those derived from this chiral building block in other polyketide syntheses.

Erythronolide A: Erythronolide A is the aglycone core of the antibiotic erythromycin. Its structure is a classic example of a polyketide derived from propionate (B1217596) units. nih.gov The synthesis of erythronolide A and its analogues relies on the stereocontrolled assembly of these propionate units. Chiral precursors like this compound are ideal for introducing the required stereochemistry at multiple centers along the macrolide chain.

Role in the Elaboration of Antitumor and Anticancer Agents

Beyond discodermolide and sagopilone, this compound and its derivatives are employed in the synthesis of other molecules with potential antitumor and anticancer activities. For example, derivatives of methyl-3-hydroxy-2,2-dimethylpropanoate have been synthesized and evaluated for their ability to inhibit the proliferation of colon cancer cells. nih.gov These studies demonstrate the broader applicability of this structural motif in medicinal chemistry and drug discovery.

Utilization in the Synthesis of Agrochemicals

The chiral nature of this compound is also beneficial in the agrochemical industry, where the stereochemistry of a molecule can significantly impact its biological activity and environmental profile. chemimpex.com Enantiomerically pure compounds are often more effective and have fewer off-target effects. This chiral building block serves as a valuable intermediate in the production of various agrochemicals, contributing to the development of more selective and efficient pesticides and herbicides. chemimpex.com

Integration into Polymer Chemistry for Stereoregular Macromolecules

The principles of stereocontrol are not limited to small molecule synthesis. In polymer chemistry, the stereochemistry of the monomer units can have a profound impact on the physical properties of the resulting polymer. While specific examples of the direct use of this compound in polymer synthesis were not found in the search results, the use of chiral monomers is a well-established strategy for producing stereoregular polymers with controlled tacticity (e.g., isotactic or syndiotactic). Such polymers can exhibit enhanced properties such as crystallinity, melting point, and mechanical strength compared to their atactic counterparts. The bifunctional nature of this compound makes it a potential candidate for the synthesis of novel, stereoregular polyesters and other macromolecules.

Building Block for the Production of Biodegradable Polymers

This compound serves as a key monomer precursor for the synthesis of specialized biodegradable polymers known as polyhydroxyalkanoates (PHAs). PHAs are aliphatic polyesters produced by microorganisms and are of significant interest as sustainable alternatives to petroleum-based plastics. The incorporation of monomers with methyl groups on the α-carbon, such as 3-hydroxy-2-methylpropionate (3H2MP) derived from the Roche ester, can significantly alter the properties of the resulting polymer.

In biosynthesis processes using engineered microorganisms like Escherichia coli, the hydrolyzed form of this compound can be supplied to the culture medium. The microorganism's enzymatic machinery, particularly PHA synthase, then polymerizes the (R)-3-hydroxy-2-methylpropionyl-CoA intermediate. This process allows for the creation of copolymers, such as P(3HB-co-3H2MP), where 3H2MP units are integrated into a poly(3-hydroxybutyrate) (P(3HB)) backbone. The inclusion of these α-methylated units has been shown to yield PHAs with distinct crystallization behaviors and material properties compared to conventional PHAs.

Control of Tacticity in Biosynthesized Polyhydroxyalkanoates (PHAs) through Stereoisomeric Incorporation

The stereochemistry of the monomer units within a polymer chain, known as tacticity, has a profound impact on its physical properties. The use of specific stereoisomers of precursor molecules like methyl 3-hydroxy-2-methylpropanoate provides a sophisticated method for controlling the tacticity of biosynthesized PHAs.

Research has demonstrated a distinct difference in how recombinant Escherichia coli LSBJ processes the (R) and (S) enantiomers of 3H2MP. When the (S)-3H2MP precursor is supplied, it is directly polymerized while maintaining its chirality, resulting in a highly isotactic P(3H2MP) with an R:S ratio of 1:99. researchgate.net This isotactic polymer is semi-crystalline, exhibiting a melting temperature of 114-119 °C and a significant enthalpy of fusion, indicating an ordered polymer structure. researchgate.net

In contrast, when the culture is supplemented with the (R)-3H2MP precursor, the microorganism's metabolic processes lead to racemization. This results in the synthesis of an atactic, or amorphous, P(3H2MP) with an R:S ratio of approximately 40:60. researchgate.net This atactic polymer lacks the ordered structure required for crystallization and does not display a melting point. However, this racemization can be avoided by using low concentrations of the (R)-3H2MP precursor, which allows for the synthesis of copolymers like P(3HB-co-8 mol % 3H2MP) containing 100% (R)-3H2MP units, thereby preserving the stereochemical integrity. researchgate.net This ability to manipulate tacticity by selecting the precursor's stereoisomer is a powerful tool for tuning the physical properties of the resulting biodegradable polymer. researchgate.net

Table 1: Influence of 3H2MP Precursor Stereochemistry on Resulting PHA Tacticity and Thermal Properties

| Precursor Supplied | Resulting Polymer | R:S Ratio of 3H2MP Units | Polymer Structure | Melting Temperature (Tm) | Enthalpy of Fusion (ΔHf) |

|---|---|---|---|---|---|

| (S)-3H2MP | Isotactic P(3H2MP) | 1:99 | Crystalline | 114-119 °C | 68 J/g |

| (R)-3H2MP | Atactic P(3H2MP) | 40:60 | Amorphous | Not Observed | Not Applicable |

Data sourced from studies on recombinant Escherichia coli LSBJ. researchgate.net

Synthesis of Chiral Alkylmalonic Acids and Methylalkanoic Acids for Biochemical Research

This compound is a cornerstone chiral building block, or "chiron," for constructing more complex chiral molecules, including derivatives of methylalkanoic acids that are essential for biochemical research and the total synthesis of natural products. researchgate.net While direct, simple conversions to a wide range of alkylmalonic or methylalkanoic acids are not the primary application, its value lies in its use as a starting point for multi-step syntheses where the original stereocenter is preserved and elaborated upon.

Mechanistic Investigations of Reactions Involving R Methyl 3 Hydroxy 2 Methylpropanoate

Elucidation of Enzymatic Catalysis Mechanisms

Biocatalysis offers a powerful and environmentally benign approach for the synthesis of enantiomerically pure compounds like (R)-Methyl 3-hydroxy-2-methylpropanoate. The high stereoselectivity of enzymes is a key advantage, and mechanistic studies of these biocatalytic processes are essential for their optimization and broader application.

Dehydrogenases are a class of oxidoreductase enzymes that catalyze the oxidation or reduction of a substrate by transferring a hydride ion (H⁻) to or from a cofactor, most commonly nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphorylated counterpart, NADP⁺. wikipedia.orgnih.gov In the context of this compound, a dehydrogenase would catalyze the reversible oxidation of the secondary alcohol to the corresponding β-keto ester, 3-oxo-2-methylpropanoate.

The mechanism of this process is analogous to that of well-studied enzymes like 3-hydroxybutyrate (B1226725) dehydrogenase (BDH1), which catalyzes the NAD⁺-dependent oxidation of (R)-3-hydroxybutyrate to acetoacetate. wikipedia.orgontosight.ainih.gov The reaction proceeds through the following key steps:

Substrate and Cofactor Binding: The enzyme's active site specifically binds both the this compound substrate and the NAD⁺ cofactor in a precise orientation.

Deprotonation of the Hydroxyl Group: A basic amino acid residue in the active site abstracts the proton from the hydroxyl group of the substrate. This enhances the nucleophilicity of the oxygen atom.

Hydride Transfer: The crucial step involves the transfer of a hydride ion from the carbon atom bearing the hydroxyl group (C3) to the C4 position of the nicotinamide ring of NAD⁺. This results in the formation of a carbonyl group on the substrate and the reduction of NAD⁺ to NADH. wikipedia.org

Product Release: The oxidized product, methyl 3-oxo-2-methylpropanoate, and the reduced cofactor, NADH, are then released from the active site.

The entire process is reversible, and the direction of the reaction is governed by the relative concentrations of the substrates and products, as well as the cellular redox state (the NAD⁺/NADH ratio). ontosight.ainih.gov The high stereospecificity of the dehydrogenase ensures that only the (R)-enantiomer is processed, a result of the chiral environment of the enzyme's active site.

A highly effective method for the asymmetric synthesis of this compound is the biocatalytic reduction of the C=C double bond of methyl 2-(hydroxymethyl)acrylate. This reaction is catalyzed by ene reductases, particularly those from the 'Old Yellow Enzyme' (OYE) family. researchgate.netnih.gov These enzymes are flavin mononucleotide (FMN)-dependent oxidoreductases that exhibit remarkable stereoselectivity. frontiersin.org

The mechanism of ene reductase-catalyzed reduction involves the following general steps: nih.gov

Reductive Half-Reaction: The FMN cofactor within the enzyme is first reduced by a hydride donor, typically NADPH or NADH.

Substrate Binding: The α,β-unsaturated ester substrate, methyl 2-(hydroxymethyl)acrylate, binds to the active site. The binding is oriented by hydrogen bonds between conserved active site residues (often histidine and/or tyrosine) and the substrate's carbonyl group.

The exceptional stereoselectivity of these enzymes, often yielding this compound in enantiomeric excesses (ee) of over 99%, is dictated by the precise positioning of the substrate within the chiral active site. researchgate.net This ensures that the hydride transfer occurs from a specific face of the double bond.

Studies on substrate specificity have revealed that modifications to the substrate can significantly impact the reaction rate, though the stereoselectivity often remains high. For instance, protecting the hydroxyl group of methyl 2-(hydroxymethyl)acrylate with various groups (e.g., allyl, benzyl (B1604629), TBDMS) has been investigated. While the stereoselectivity for the (R)-product remained excellent, the reaction rates were found to be highly dependent on the nature of the protecting group, indicating that the enzyme's active site is sensitive to steric bulk and the electronic properties of the substrate. researchgate.net

| Substrate (Protecting Group) | Enantiomeric Excess (ee) of (R)-Product (%) | Relative Reaction Rate |

|---|---|---|

| None (Free -OH) | >99 | Moderate |

| Allyl | >99 | Varies with enzyme |

| Benzyl | >99 | Generally lower |

| TBDMS | >99 | Significantly lower |

Exploration of Organic Reaction Pathways and Stereochemical Control

Beyond enzymatic methods, the synthesis and reactions of this compound are also governed by the principles of classical organic chemistry, where understanding reaction mechanisms is key to controlling stereochemical outcomes.

The formation of this compound often involves the reduction of a carbonyl group, such as in the reduction of methyl 3-oxo-2-methylpropanoate. This transformation is typically achieved using chemical reducing agents that act as hydride donors, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The mechanism of these reductions involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. For example, with NaBH₄, the reaction proceeds as follows:

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the carbonyl carbon of the β-keto ester. Simultaneously, the π-electrons of the carbonyl group move to the oxygen atom, forming a tetracoordinate alkoxide intermediate.

Protonation: The resulting alkoxide is then protonated by a protic solvent (e.g., methanol (B129727) or water) added during the workup step, yielding the final hydroxyl group of the alcohol product.

While these standard reagents are not inherently stereoselective and would produce a racemic mixture of the (R) and (S) enantiomers, asymmetric reduction can be achieved by using chiral reducing agents or catalysts. These chiral reagents create a diastereomeric transition state with the substrate, lowering the activation energy for hydride delivery to one face of the carbonyl over the other, thus leading to an excess of one enantiomer.

The enolate of methyl 3-hydroxy-2-methylpropanoate (after protection of the hydroxyl group) is a potent nucleophile for forming new carbon-carbon bonds at the α-position (C2). The stereochemical outcome of reactions involving this enolate is highly dependent on the geometry of the enolate itself ((E) vs. (Z)) and the nature of the electrophile.

Formation of a specific enolate isomer can often be controlled by the choice of base and reaction conditions. For instance, bulky bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic (less substituted) enolate, while thermodynamic conditions can lead to the more stable enolate isomer.

When the chiral enolate of a protected this compound reacts with an electrophile, the existing stereocenter at C2 can direct the approach of the electrophile, leading to diastereoselective induction. The hydroxyl group (or its protected form) can influence the conformation of the enolate through chelation with the lithium counterion, for example. This chelation can block one face of the enolate, forcing the electrophile to attack from the less hindered face, thereby creating a new stereocenter with a predictable relative configuration.

Computational Chemistry Studies on R Methyl 3 Hydroxy 2 Methylpropanoate and Its Transformations

Density Functional Theory (DFT) Calculations for Transition State Mapping in Ester Hydrolysis and Nucleophilic Acyl Substitution

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the reaction mechanisms of organic compounds, including the ester hydrolysis and nucleophilic acyl substitution of (R)-Methyl 3-hydroxy-2-methylpropanoate. This method allows for the detailed mapping of potential energy surfaces, identifying the structures of reactants, transition states, and products. By calculating the energy barriers associated with these transformations, researchers can predict reaction rates and elucidate the step-by-step molecular processes.

For the ester hydrolysis of this compound, DFT calculations could model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxy (B1213986) group. Similarly, for nucleophilic acyl substitution with other nucleophiles, DFT can be employed to compare the activation energies for different attacking species, providing insights into reaction feasibility and selectivity.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Hydrolysis of this compound

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | TS_acid | Data not available in literature |

| Base-Mediated Hydrolysis | TS_base | Data not available in literature |

Note: This table is illustrative. Specific computational data for this compound is not currently available in published research.

Molecular Docking Studies for Predicting Enzyme-Substrate Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be invaluable for understanding its interactions with enzymes, such as lipases or esterases, which are often used for its synthesis or resolution.

These studies can predict the binding affinity, represented by a docking score, and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and the amino acid residues in the enzyme's active site. This information is crucial for explaining the enantioselectivity of enzymes and for designing new biocatalysts with improved activity and specificity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Lipase (B570770)

| Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Lipase A | Data not available in literature | Data not available in literature |

| Lipase B | Data not available in literature | Data not available in literature |

Note: This table is for demonstrative purposes. Specific molecular docking studies for this compound are not found in the reviewed literature.

Theoretical Modeling of Solvent Effects on Reaction Reactivity and Stereoselectivity

The choice of solvent can significantly influence the rate and stereochemical outcome of a chemical reaction. Theoretical models, often combined with DFT calculations, can be used to understand and predict these solvent effects on the transformations of this compound.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. Explicit solvent models, while more computationally intensive, involve including a number of solvent molecules directly in the calculation to model specific solvent-solute interactions, such as hydrogen bonding. These models can help to rationalize why a particular solvent accelerates a reaction or favors the formation of one stereoisomer over another.

Table 3: Representative Data from Theoretical Modeling of Solvent Effects

| Solvent | Dielectric Constant | Predicted Effect on Reaction Rate | Predicted Effect on Stereoselectivity |

| Water | 78.4 | Data not available in literature | Data not available in literature |

| Methanol (B129727) | 32.7 | Data not available in literature | Data not available in literature |

| Toluene | 2.4 | Data not available in literature | Data not available in literature |

Note: This table illustrates the type of data that could be generated. Specific theoretical modeling of solvent effects on this compound reactions is not documented in the available literature.

Analytical Methodologies for the Stereochemical and Structural Characterization of R Methyl 3 Hydroxy 2 Methylpropanoate

Structural Elucidation and Purity Assessment

Beyond stereochemistry, a full structural confirmation and purity assessment are essential. This is achieved using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the compound's carbon-hydrogen framework. nih.gov ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by identifying its molecular ion peak (M⁺). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For (R)-Methyl 3-hydroxy-2-methylpropanoate, characteristic absorption bands include a broad O-H stretch for the hydroxyl group (around 3400 cm⁻¹) and a strong C=O stretch for the ester carbonyl group (around 1730 cm⁻¹). nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, which can be compared against the theoretical values calculated from the molecular formula (C₅H₁₀O₃) to verify its elemental composition.

| Technique | Parameter | Expected Observation | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Signals for -OCH₃, -CH(CH₃)-, -CH₂OH, -OH protons | nih.gov |

| ¹³C NMR | Chemical Shifts (δ) | Signals for C=O, -OCH₃, -CH(CH₃)-, -CH₂OH, -CH₃ carbons | nih.gov |

| IR Spectroscopy | Absorption Bands (cm⁻¹) | ~3400 (broad, O-H stretch), ~1730 (strong, C=O stretch) | nih.gov |

| Mass Spectrometry | Molecular Weight | 118.13 g/mol | nih.govnist.gov |

| Molecular Formula | Formula | C₅H₁₀O₃ | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the elemental composition and, by extension, the molecular integrity of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of a unique molecular formula.

For this compound, the molecular formula is C₅H₁₀O₃. mdpi.commdpi.com The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O). This calculated value is then compared against the experimentally measured mass obtained from the HRMS instrument. A close correlation between the theoretical and experimental masses serves as definitive evidence of the compound's elemental composition and the absence of unexpected substitutions or modifications.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₃ |

| Theoretical Exact Mass | 118.06299 Da |

| Experimentally Observed Mass (example) | 118.06301 Da |

| Mass Accuracy (example) | < 2 ppm |

This table presents the theoretical exact mass for the specified molecular formula and an example of an experimentally observed mass, demonstrating the high accuracy of HRMS.

Techniques such as electrospray ionization (ESI) are often employed to generate ions of the molecule with minimal fragmentation, for instance, by forming the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.gov The high resolving power of HRMS analyzers, such as Orbitrap or Time-of-Flight (TOF), ensures that the measured mass is distinguished from other ions with very similar nominal masses, thereby confirming the molecular integrity of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Conversion Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), carbonyl (C=O) of the ester, and carbon-hydrogen (C-H) bonds.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. Additionally, absorption bands in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and methylene (B1212753) groups. The region between 1000 and 1300 cm⁻¹ will show C-O stretching vibrations.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Hydroxyl (-OH) | ~ 3400 | Broad, stretching vibration |

| Carbonyl (C=O) | ~ 1740 | Strong, sharp, stretching vibration |

| C-H (sp³ hybridized) | ~ 2950 | Stretching vibration |

This table outlines the expected regions for the key functional group vibrations in the FTIR spectrum. The exact positions can vary slightly.

FTIR is also a valuable tool for monitoring the progress of a chemical reaction. For instance, in a synthesis where a precursor is converted to this compound, the appearance of the characteristic hydroxyl and ester carbonyl bands, or the disappearance of bands corresponding to the starting material, can be tracked over time to determine the extent of the reaction.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation and Quantification

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). For the analysis of this compound, UPLC is particularly useful for assessing its purity and for the enantioselective separation and quantification of the (R) and (S) enantiomers.

To achieve chiral separation, a chiral stationary phase (CSP) is employed. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including esters and alcohols. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation of the enantiomers.

Table 4: Illustrative UPLC Method Parameters for Chiral Separation

| Parameter | Description |

|---|---|

| Column | Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | Optimized for resolution and speed (e.g., 0.3 - 0.5 mL/min) |

| Detection | UV (at a suitable wavelength) or Mass Spectrometry (MS) |

| Column Temperature | Controlled to ensure reproducibility |

This table provides an example of typical UPLC conditions that could be adapted for the chiral analysis of this compound.

Once a separation method is established, UPLC can be used for the accurate quantification of this compound. By creating a calibration curve with standards of known concentration, the amount of the compound in a sample can be determined. Furthermore, the enantiomeric excess (ee) can be calculated by comparing the peak areas of the (R) and (S) enantiomers, which is a critical quality attribute for a chiral compound. The high efficiency of UPLC allows for rapid and reliable determination of both purity and enantiomeric purity.

Comparative Studies with Stereoisomers and Analogues

Distinctions in Synthetic Utility and Reactivity Between (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate

Enantiomers have identical chemical reactivity in the presence of achiral reagents. rroij.com However, their reactivity can differ substantially when reacting with other chiral molecules or under the influence of a chiral catalyst, as the transition states formed will be diastereomeric and thus have different energies. quora.com The primary distinction in the synthetic utility of (R)- and (S)-methyl 3-hydroxy-2-methylpropanoate lies in their roles as chiral building blocks for the asymmetric synthesis of complex molecules. Each enantiomer provides a stereochemically defined starting point to construct target molecules with specific three-dimensional arrangements.

The (R)-enantiomer, often referred to as the "Roche ester," is a valuable chiral synthon. researchgate.net For instance, it serves as a key intermediate in the synthesis of various biologically active compounds. Its synthetic value stems from the two distinct functional groups—a hydroxyl and a methyl ester—attached to a chiral backbone, allowing for a variety of chemical transformations while retaining stereochemical integrity.

Conversely, the (S)-enantiomer is utilized as a starting material for the synthesis of other specific, often naturally occurring, molecules. For example, (S)-methyl 3-hydroxy-2-methylpropionate is a precursor in the total synthesis of complex natural products like dictyostatin, discodermolide, and spongidepsin. fishersci.ca The choice between the (R)- or (S)-enantiomer is dictated by the desired stereochemistry of the final product, as the chiral center of the starting material is incorporated into the target molecule's framework.

The reactivity of these enantiomers is essentially identical in non-chiral environments. However, in asymmetric synthesis, where chiral catalysts or reagents are employed, one enantiomer may react preferentially or at a faster rate. This principle is the basis for kinetic resolution, a process used to separate racemic mixtures. mdpi.com

Table 1: Applications of (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate in Asymmetric Synthesis

| Enantiomer | Common Name/Synonym | Application in Synthesis (Examples) | Reference |

|---|---|---|---|

| (R)-Methyl 3-hydroxy-2-methylpropanoate | Roche Ester, (−)-Methyl D-β-hydroxyisobutyrate | Chiral building block for various biologically active compounds. | researchgate.net |

| (S)-Methyl 3-hydroxy-2-methylpropanoate | (+)-Methyl L-β-hydroxyisobutyrate | Starting material for the synthesis of dictyostatin, discodermolide, and spongidepsin. | fishersci.ca |

Differential Enzymatic Reactivity and Substrate Stereoselectivity Towards Enantiomers

Enzymes, being chiral macromolecules, exhibit high stereoselectivity, often catalyzing reactions with only one enantiomer of a racemic substrate. This differential reactivity is a cornerstone of biocatalysis and is widely exploited for the production of enantiomerically pure compounds through processes like enzymatic kinetic resolution. nih.govmdpi.com

Lipases are a class of enzymes frequently used for the resolution of racemic esters, including derivatives of 3-hydroxy-2-methylpropanoate. mdpi.comscielo.br In a typical kinetic resolution, the enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. For instance, in the hydrolysis of a racemic β-hydroxy ester, a lipase (B570770) might preferentially hydrolyze the (S)-ester to the corresponding (S)-acid, leaving the unreacted (R)-ester in high enantiomeric excess. scielo.brresearchgate.net The efficiency of this separation is quantified by the enantiomeric excess (ee) of the product and the remaining substrate.

Specific examples of enzymatic stereoselectivity include:

Enoate Reductases: These enzymes, belonging to the 'old yellow enzyme' family, have been used for the asymmetric bioreduction of methyl 2-hydroxymethylacrylate to produce this compound with excellent enantioselectivity, often exceeding 99% ee. researchgate.net

Lipases: Lipase from Pseudomonas sp. (PS-30) has been used for the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate. This process yields the unreacted (R)-ester with 98% ee and the (S)-acid product with 93% ee. scielo.br

α-Chymotrypsin: This protease has shown the ability to hydrolyze tropic acid methyl ester with a preference for the (R)-enantiomer in water. Interestingly, the selectivity can be inverted in favor of the (S)-enantiomer when the reaction is changed to a transesterification in cyclohexane, demonstrating that the reaction environment can dramatically influence enzymatic stereoselectivity. mit.edu

The substrate specificity of enzymes is determined by the three-dimensional structure of their active site, which creates a chiral environment. Only the enantiomer that can bind effectively in the correct orientation for catalysis will be transformed efficiently. technion.ac.il

Table 2: Examples of Enzymatic Stereoselectivity with β-Hydroxy Esters

| Enzyme | Substrate | Reaction Type | Result | Reference |

|---|---|---|---|---|

| Enoate Reductase | Methyl 2-hydroxymethylacrylate | Asymmetric Bioreduction | This compound (>99% ee) | researchgate.net |

| Lipase PS-30 (Pseudomonas sp.) | rac-Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | Recovered (R)-ester (98% ee) and (S)-acid (93% ee) | scielo.br |

| α-Chymotrypsin | rac-Tropic acid methyl ester | Hydrolysis (in water) | Preferential reaction with (R)-enantiomer (E=31) | mit.edu |

| α-Chymotrypsin | rac-Tropic acid methyl ester | Transesterification (in cyclohexane) | Preferential reaction with (S)-enantiomer (E=12) | mit.edu |

Impact of Stereoisomeric Configuration at the Alpha-Carbon on the Physical Properties of Derived Materials (e.g., Polyhydroxyalkanoates)

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by microorganisms as carbon and energy storage materials. nih.gov The physical and mechanical properties of these polymers are profoundly influenced by their chemical structure, particularly the stereochemistry of the monomer units. researchgate.netbirmingham.ac.uk

Naturally occurring PHAs, such as poly(3-hydroxybutyrate) (P3HB) and its copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), are composed exclusively of (R)-configured monomers. nih.govmdpi.com This stereoregularity allows the polymer chains to pack into a highly crystalline structure, which imparts stiffness and strength but also leads to brittleness. nih.gov

The stereoisomeric configuration at the alpha-carbon of the monomer unit is a key factor determining the polymer's macroscopic properties:

Mechanical Properties: The high crystallinity of stereoregular poly[(R)-3-hydroxyalkanoates] makes them relatively stiff and brittle materials. nih.gov By contrast, a polymer incorporating (S)-monomers would be more amorphous, likely exhibiting more elastomeric or flexible properties. For example, a study on poly(2-hydroxybutyrate-block-3-hydroxybutyrate) [P(2HB-b-3HB)], which combines a "soft" P(2HB) segment with a "hard" crystalline P(3HB) segment, showed that the resulting block copolymer behaves as an elastomer-like material. This is in contrast to a random copolymer of the same monomers, which was stretchable but not elastic, highlighting the importance of monomer arrangement and the resulting morphology. nih.gov

Thermal Properties: The melting temperature (T_m) of a polymer is directly related to the perfection and size of its crystalline domains. The stereoregular structure of poly[(R)-3-hydroxyalkanoates] results in a relatively high T_m. The introduction of (S)-stereoisomers would lower the T_m by reducing the degree of crystallinity. publichealthtoxicology.com

In essence, the stereochemical purity of the monomer pool is critical for controlling the physical properties of the resulting PHA. While natural systems produce stereochemically pure (R)-polymers, synthetic strategies could potentially incorporate (S)-monomers to create novel materials with tailored properties, such as enhanced flexibility or controlled degradation rates.

Table 3: Influence of Monomer Composition and Stereochemistry on PHA Properties

| Polymer Type | Monomer Stereochemistry | Expected Crystallinity | Resulting Mechanical Properties | Reference |

|---|---|---|---|---|

| Poly[(R)-3-hydroxybutyrate] (P3HB) | Isotactic (all R) | High | Stiff and brittle | nih.govnih.gov |

| P(2HB-b-3HB) Block Copolymer | Isotactic blocks | Microphase separated (crystalline and amorphous domains) | Elastomer-like, elastic | nih.gov |

| P(2HB-ran-3HB) Random Copolymer | Isotactic (all R) but random sequence | Reduced | Stretchable but not elastic | nih.gov |

| Hypothetical Atactic PHB | Atactic (random R and S) | Low (Amorphous) | Flexible, soft, low stiffness | birmingham.ac.uknih.gov |

Future Research Directions and Emerging Opportunities for R Methyl 3 Hydroxy 2 Methylpropanoate

Development of Novel and More Sustainable Stereoselective Synthetic Routes

The primary challenge in synthesizing (R)-Methyl 3-hydroxy-2-methylpropanoate lies in controlling its stereochemistry. Future research is intensely focused on developing synthetic routes that are not only highly selective but also economically and environmentally sustainable.

One of the most promising areas is the refinement of biocatalytic methods. The use of enzymes, particularly ene reductases from the 'old yellow enzyme' (OYE) family, has been successful in the asymmetric bioreduction of methyl 2-hydroxymethylacrylate and its derivatives. researchgate.net These enzymatic reactions can achieve excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.net Future work aims to discover and develop more robust enzymes that can operate under a broader range of industrial conditions, reducing the need for harsh chemical reagents and solvents.

The table below summarizes key findings from stereoselective synthesis studies, highlighting the effectiveness of different catalytic approaches.

| Catalyst/Enzyme System | Substrate | Selectivity (ee%) | Key Findings |

| Ene Reductases (OYE family) | Methyl 2-hydroxymethylacrylate derivatives | >99% | O-protective groups on the substrate significantly impact reaction rate but have little effect on stereoselectivity. researchgate.net |

| Rhodium-Biphosphine Complexes | Methyl 3-hydroxy-2-methylenepentanoate | High | Homogeneous catalysis offers an operationally simple route to related α-substituted β-hydroxy esters. orgsyn.org |

Expansion of Substrate Scope and Enzyme Engineering for Enhanced Biocatalytic Production

Biocatalysis stands out for its high selectivity and operation under mild conditions. Future advancements in this area are twofold: expanding the range of suitable substrates and engineering enzymes for superior performance.

Currently, the biocatalytic production of this compound often relies on specific precursors like methyl 2-hydroxymethylacrylate. researchgate.net A key research objective is to broaden the substrate scope to include more readily available, less expensive, or bio-based starting materials. This would enhance the economic viability and green credentials of the manufacturing process. For instance, developing enzymes capable of converting substrates derived from cellulosic waste could represent a significant leap in sustainable production. nih.gov

Enzyme engineering, through techniques like site-directed mutagenesis and directed evolution, offers a powerful tool to tailor biocatalysts for specific industrial needs. chemistryviews.org Research efforts are focused on modifying enzymes to improve their:

Activity and Stability: Increasing the reaction rate and ensuring the enzyme remains functional for longer periods under process conditions.

Substrate Affinity: Engineering the enzyme's active site to better accommodate new or less reactive substrates. chemistryviews.org

Solvent Tolerance: Modifying enzymes to function efficiently in non-aqueous media, which can simplify downstream processing.